

Egfr-IN-45: A Comprehensive Selectivity Profile Against the Human Kinome

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Compound of Interest

Compound Name: *Egfr-IN-45*

Cat. No.: *B12402616*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific kinase inhibitor designated "**Egfr-IN-45**" is not publicly available in the reviewed scientific literature. Therefore, this document serves as a detailed template, illustrating the expected content and format for a comprehensive selectivity profile of a novel Epidermal Growth Factor Receptor (EGFR) inhibitor. For the purpose of this guide, we will refer to a hypothetical inhibitor named "Hypothetical EGFR Inhibitor (HEI-45)".

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a key driver in the pathogenesis of various human cancers, including non-small cell lung cancer and colorectal cancer. Consequently, EGFR has emerged as a critical therapeutic target for the development of selective kinase inhibitors. This guide provides a comprehensive overview of the selectivity profile of a novel, potent, and selective EGFR inhibitor, HEI-45. Understanding the selectivity of HEI-45 across the human kinome is paramount for predicting its therapeutic efficacy and potential off-target effects, thereby guiding its clinical development.

Quantitative Kinase Selectivity Profile of HEI-45

The selectivity of HEI-45 was assessed against a panel of 300 human kinases. The inhibitory activity is presented as the concentration of the inhibitor required for 50% inhibition (IC₅₀). The following table summarizes the IC₅₀ values for EGFR and other significantly inhibited kinases.

Kinase Target	IC50 (nM)	Kinase Family
EGFR (Wild-Type)	1.2	Tyrosine Kinase
EGFR (L858R)	0.8	Tyrosine Kinase
EGFR (T790M)	15.7	Tyrosine Kinase
HER2 (ERBB2)	85.4	Tyrosine Kinase
HER4 (ERBB4)	120.2	Tyrosine Kinase
SRC	> 1000	Tyrosine Kinase
ABL1	> 1000	Tyrosine Kinase
BTK	850.6	Tyrosine Kinase
JAK2	> 1000	Tyrosine Kinase
MAPK1 (ERK2)	> 1000	Serine/Threonine Kinase
CDK2	> 1000	Serine/Threonine Kinase
ROCK1	950.3	Serine/Threonine Kinase

Experimental Protocols

In Vitro Kinase Inhibition Assay

The kinase inhibitory activity of HEI-45 was determined using a radiometric kinase assay. This method measures the incorporation of radiolabeled phosphate from [γ - ^{32}P]ATP into a specific peptide substrate by the target kinase.

Materials:

- Recombinant human kinases
- [γ - ^{32}P]ATP (PerkinElmer)
- Specific peptide substrates for each kinase
- HEI-45 (dissolved in 100% DMSO)

- Kinase reaction buffer (25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- 96-well plates
- Phosphocellulose filter plates
- Scintillation counter

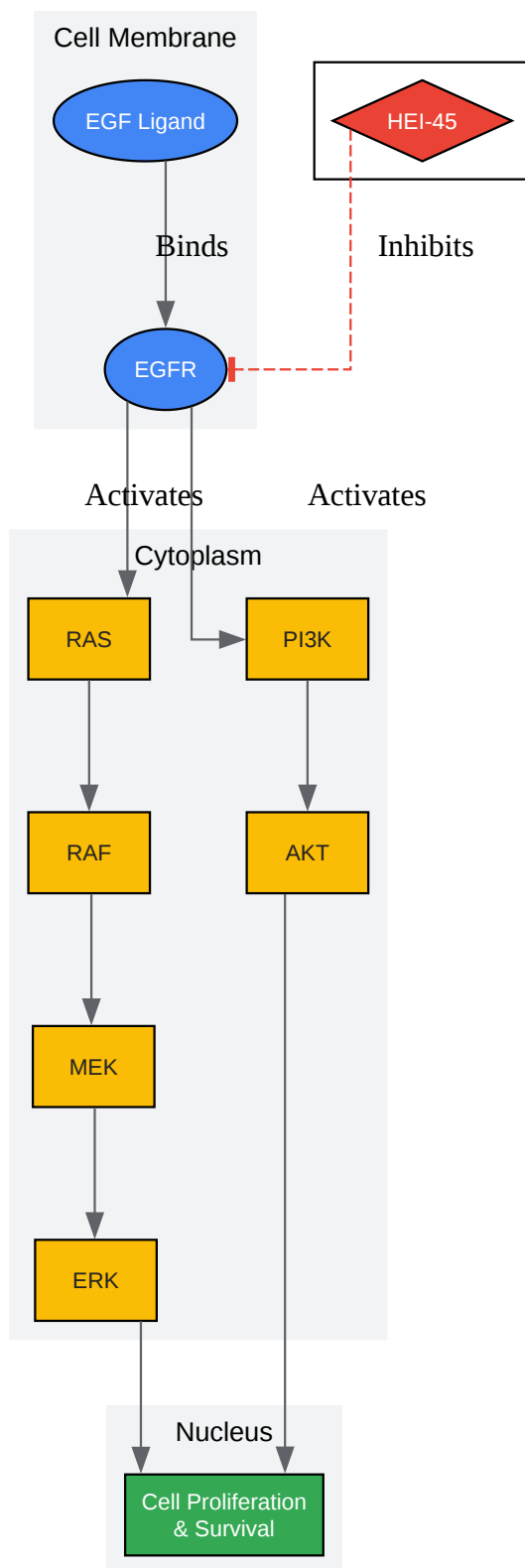
Procedure:

- A stock solution of HEI-45 was serially diluted in 100% DMSO to create a range of concentrations.
- The kinase reactions were initiated by mixing the recombinant kinase, the specific peptide substrate, and HEI-45 at various concentrations in the kinase reaction buffer.
- The reaction was started by the addition of [γ -³²P]ATP.
- The reaction mixtures were incubated at 30°C for 60 minutes.
- The reactions were terminated by spotting the reaction mixture onto phosphocellulose filter plates.
- The filter plates were washed multiple times with 0.75% phosphoric acid to remove unincorporated [γ -³²P]ATP.
- The amount of incorporated radiolabel was quantified using a scintillation counter.
- The IC₅₀ values were calculated by fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical EGFR signaling pathway and the inhibitory action of HEI-45. Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT

pathways, which promote cell proliferation and survival. HEI-45 is a potent inhibitor of the EGFR tyrosine kinase domain, thereby blocking the initiation of these downstream signals.

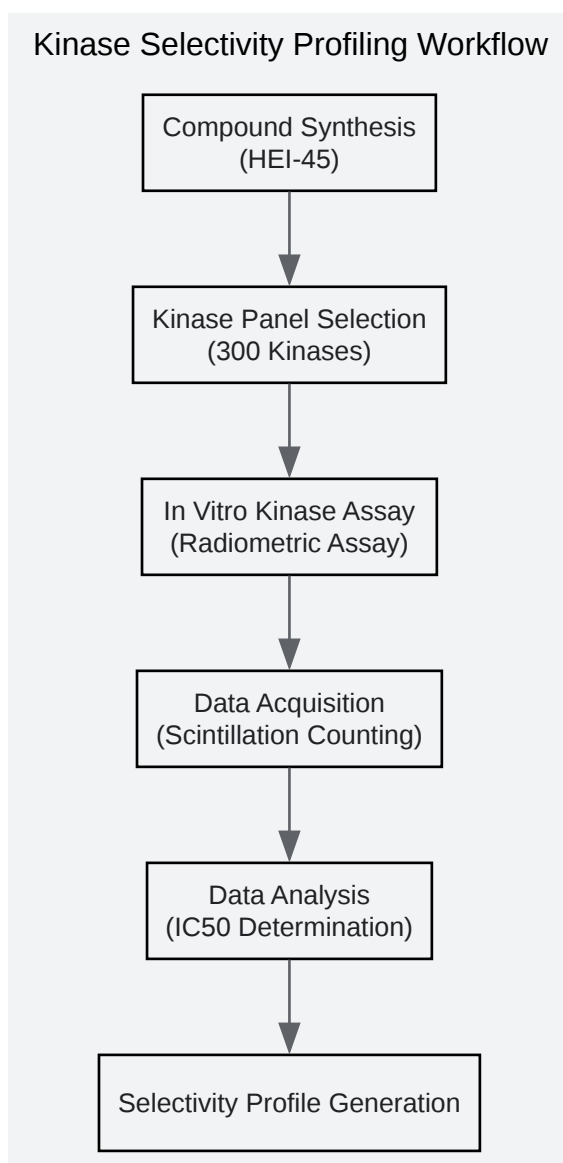


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Caption: EGFR signaling pathway and the inhibitory action of HEI-45.

Experimental Workflow

The following diagram outlines the workflow for determining the kinase selectivity profile of HEI-45.



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Caption: Workflow for kinase selectivity profiling.

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